molecular formula C9H10O2 B1297913 2,6-Dimethyl-4-hydroxybenzaldehyde CAS No. 70547-87-4

2,6-Dimethyl-4-hydroxybenzaldehyde

Cat. No. B1297913
Key on ui cas rn: 70547-87-4
M. Wt: 150.17 g/mol
InChI Key: XXTRGLCPRZQPHJ-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a stirred solution of 4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde (2.4 g, 9 mmol) in THF (10 mL) was added TBAF (10 mL of a 1.0 M solution in THF). After an hour at ambient temperature, the reaction mixture was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure to give 4-hydroxy-2,6-dimethylbenzaldehyde as a yellow oil.
Name
4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[CH:14]=[C:13]([CH3:15])[C:10]([CH:11]=[O:12])=[C:9]([CH3:16])[CH:8]=1)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:6][C:7]1[CH:8]=[C:9]([CH3:16])[C:10]([CH:11]=[O:12])=[C:13]([CH3:15])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
4-(tert-butyldimethyl-silanyloxy)-2,6-dimethylbenzaldehyde
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC(=C(C=O)C(=C1)C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an hour at ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=O)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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